Heptadeuteroalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

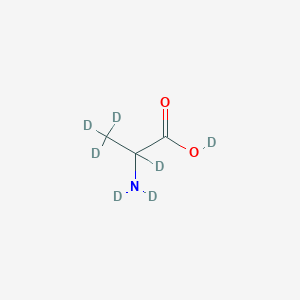

D-Alanine-d7: is a deuterated form of D-Alanine, where all seven hydrogen atoms are replaced by deuterium. This isotopologue is used in various scientific research applications due to its unique properties, such as its stability and ability to be traced in metabolic studies. D-Alanine itself is an unusual amino acid found in both invertebrates and vertebrates, playing significant roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Alanine-d7 can be synthesized through biocatalytic deracemization. This method involves the use of alanine dehydrogenase and ω-transaminase to convert racemic mixtures of alanine into the D-enantiomer. The reaction conditions typically include the presence of isopropylamine and NAD+ .

Industrial Production Methods: Industrial production of D-Alanine-d7 often involves microbial fermentation using recombinant Escherichia coli strains. These strains are engineered to express genes encoding alanine dehydrogenase, alanine racemase, and glucose dehydrogenase. The optimized conditions for this process include a pH of 10.1, 200 mM D-glucose, 200 mM sodium pyruvate, and 200 mM ammonium chloride .

Chemical Reactions Analysis

Types of Reactions: D-Alanine-d7 undergoes various chemical reactions, including racemization, where L-Alanine is converted to D-Alanine. This reaction is catalyzed by alanine racemase .

Common Reagents and Conditions:

Racemization: Catalyzed by alanine racemase.

Reductive Amination: Involves the use of alanine dehydrogenase and ω-transaminase.

Major Products: The primary product of these reactions is D-Alanine-d7 itself, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: D-Alanine-d7 is used as a chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its deuterated form allows for precise tracking in metabolic studies .

Biology: In biological research, D-Alanine-d7 is used to study the metabolic pathways of amino acids and their roles in various physiological processes .

Medicine: D-Alanine-d7 is employed in the development of novel β-lactam antibiotics and other pharmaceutical formulations .

Industry: In the food industry, D-Alanine-d7 is used as an artificial sweetener to enhance the quality of food products .

Mechanism of Action

D-Alanine-d7 exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as alanine racemase and alanine dehydrogenase, facilitating the conversion of L-Alanine to D-Alanine. This conversion is crucial for the synthesis of peptidoglycan in bacterial cell walls .

Comparison with Similar Compounds

L-Alanine: The L-enantiomer of alanine, commonly found in proteins.

D-Phenylalanine: Another D-amino acid used in pharmaceutical applications.

Uniqueness: D-Alanine-d7 is unique due to its deuterated form, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

96.14 g/mol |

IUPAC Name |

deuterio 2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D/hD3 |

InChI Key |

QNAYBMKLOCPYGJ-UQEXSWPGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H] |

Canonical SMILES |

CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)

![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)